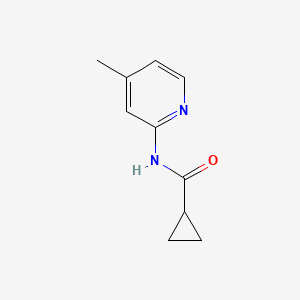![molecular formula C20H20N2O5S2 B10973402 N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B10973402.png)
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide is a sulfonamide derivative with a methoxyphenyl moiety This compound is known for its unique chemical structure, which includes a sulfonamide group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl-2-methoxyphenyl sulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20N2O5S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-15-7-11-17(12-8-15)28(23,24)21-16-9-13-18(14-10-16)29(25,26)22-19-5-3-4-6-20(19)27-2/h3-14,21-22H,1-2H3 |
InChI Key |
NIKUQRFDOCPUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10973322.png)
![6-Methyl-2-({[4-(pyridin-2-yl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10973327.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B10973342.png)
![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10973347.png)
![1-methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10973350.png)
![methyl {[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10973354.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B10973364.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10973371.png)

![N-(3-cyanothiophen-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973376.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10973396.png)
![3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973398.png)

